molecular formula C15H14N2O3 B5660709 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate

2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate

Cat. No.: B5660709
M. Wt: 270.28 g/mol
InChI Key: JXBLOTBSFKQHNS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-pyrazinecarboxylic acid and 4-ethylbenzaldehyde.

    Condensation Reaction: The 2-pyrazinecarboxylic acid is reacted with 4-ethylbenzaldehyde in the presence of a suitable catalyst to form the intermediate 2-(4-ethylphenyl)-2-oxoethyl pyrazine.

    Esterification: The intermediate is then esterified using an appropriate alcohol, such as ethanol, under acidic conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms or other substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.

    Agrochemicals: The compound can be utilized in the development of pesticides and herbicides due to its potential biological activity.

    Materials Science: It can be employed in the synthesis of advanced materials, such as polymers and coatings, with specific properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

2-(4-Ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate can be compared with other pyrazine derivatives, such as:

    2-(4-Methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.

    2-(4-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate: Contains a chlorine atom, which can influence its pharmacological properties and environmental stability.

    2-(4-Methoxyphenyl)-2-oxoethyl 2-pyrazinecarboxylate: The presence of a methoxy group can alter its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various applications.

Properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-3-5-12(6-4-11)14(18)10-20-15(19)13-9-16-7-8-17-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLOTBSFKQHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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